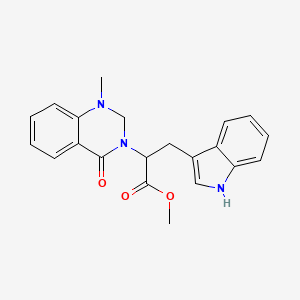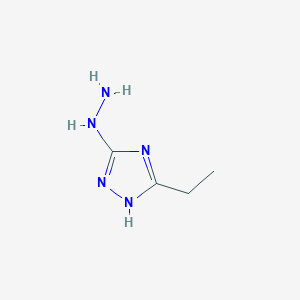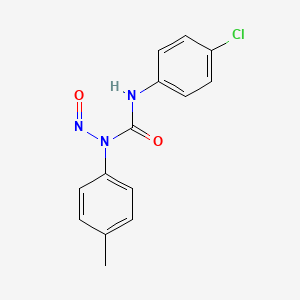![molecular formula C15H11N3O4 B14405022 3-Nitro-4-{[(pyridin-3-yl)methyl]amino}-2H-1-benzopyran-2-one CAS No. 88353-22-4](/img/structure/B14405022.png)
3-Nitro-4-{[(pyridin-3-yl)methyl]amino}-2H-1-benzopyran-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Nitro-4-{[(pyridin-3-yl)methyl]amino}-2H-1-benzopyran-2-one is a complex organic compound that belongs to the class of benzopyran derivatives This compound is characterized by the presence of a nitro group, a pyridinylmethylamino group, and a benzopyran core
Preparation Methods
The synthesis of 3-Nitro-4-{[(pyridin-3-yl)methyl]amino}-2H-1-benzopyran-2-one involves multiple steps, typically starting with the preparation of the benzopyran core. One common method involves the reaction of 3-nitrobenzaldehyde with 4-hydroxycoumarin under basic conditions to form the benzopyran core. This intermediate is then reacted with pyridin-3-ylmethylamine in the presence of a suitable catalyst to introduce the pyridinylmethylamino group.
Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and the use of specific catalysts, to enhance yield and purity. The use of continuous flow reactors and automated synthesis platforms can also improve the efficiency of the production process.
Chemical Reactions Analysis
3-Nitro-4-{[(pyridin-3-yl)methyl]amino}-2H-1-benzopyran-2-one undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can undergo reduction reactions to form different derivatives, depending on the reducing agent and conditions used.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include alkyl halides and nucleophiles such as amines and thiols.
Major products formed from these reactions include amino derivatives, substituted benzopyrans, and various functionalized pyridinylmethylamino compounds.
Scientific Research Applications
3-Nitro-4-{[(pyridin-3-yl)methyl]amino}-2H-1-benzopyran-2-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Mechanism of Action
The mechanism of action of 3-Nitro-4-{[(pyridin-3-yl)methyl]amino}-2H-1-benzopyran-2-one involves its interaction with various molecular targets and pathways. The compound can bind to DNA, altering its structure and function, which can lead to the inhibition of DNA replication and transcription. This interaction is crucial for its anticancer activity, as it can induce cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
3-Nitro-4-{[(pyridin-3-yl)methyl]amino}-2H-1-benzopyran-2-one can be compared with other similar compounds, such as:
N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide: This compound also exhibits anti-angiogenic and DNA cleavage activities.
3-Nitro-4-((tetrahydro-2H-pyran-4-yl)methylamino)benzenesulfonamide: Used as a pharmaceutical intermediate in the preparation of Venetoclax.
1,3-Dihydro-1,3,3-trimethyl-6-nitrospiro[2H-1-benzopyran-2,2’-(2H)-indole]: Known for its photochromic properties and applications in optical data storage.
The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in various fields of research.
Properties
CAS No. |
88353-22-4 |
|---|---|
Molecular Formula |
C15H11N3O4 |
Molecular Weight |
297.26 g/mol |
IUPAC Name |
3-nitro-4-(pyridin-3-ylmethylamino)chromen-2-one |
InChI |
InChI=1S/C15H11N3O4/c19-15-14(18(20)21)13(11-5-1-2-6-12(11)22-15)17-9-10-4-3-7-16-8-10/h1-8,17H,9H2 |
InChI Key |
ROSBHFRJPXLCDD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(C(=O)O2)[N+](=O)[O-])NCC3=CN=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


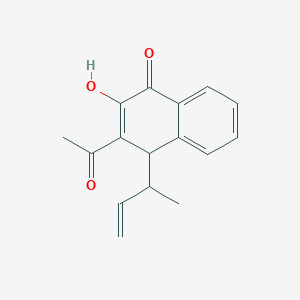
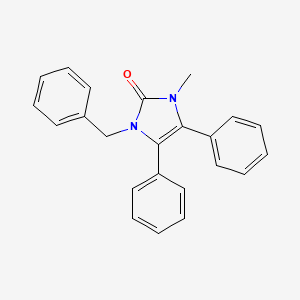
![[(1R)-1,3,3-Trimethylbicyclo[2.2.1]heptan-2-ylidene]hydrazine](/img/structure/B14404957.png)
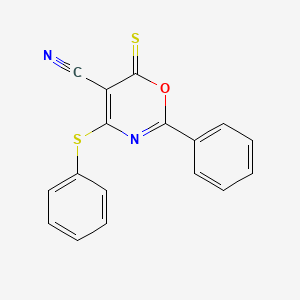


![5-[1-(2,6-Dimethylphenyl)prop-1-en-2-yl]-1H-imidazole](/img/structure/B14404988.png)
![2-{[(Thiophen-2-yl)sulfanyl]methyl}thiophene-3-carboxylic acid](/img/structure/B14404989.png)
![L-Proline, 1-[N-(5-oxo-L-prolyl)-L-leucyl]-](/img/structure/B14404991.png)
![5,5-Dimethyl-1-[(oxiran-2-yl)methyl]-3-(prop-2-en-1-yl)imidazolidine-2,4-dione](/img/structure/B14404992.png)
![2-[(Naphtho[1,2-b]thiophen-2-yl)methyl]benzaldehyde](/img/structure/B14404999.png)
